molecular formula C9H9FS B13296897 5-Fluoro-2,3-dihydro-1H-indene-1-thiol

5-Fluoro-2,3-dihydro-1H-indene-1-thiol

Cat. No.: B13296897
M. Wt: 168.23 g/mol
InChI Key: FKORQOFRSWZLBX-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dihydro-1H-indene-1-thiol is an organic compound with the molecular formula C₉H₉FS. This compound is characterized by the presence of a fluorine atom and a thiol group attached to an indene ring system. The indene ring system is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The presence of the fluorine atom and the thiol group imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,3-dihydro-1H-indene-1-thiol can be achieved through several synthetic routes. One common method involves the fluorination of 2,3-dihydro-1H-indene-1-thiol using a fluorinating agent such as Selectfluor. The reaction is typically carried out in an organic solvent such as acetonitrile at room temperature. The reaction proceeds via electrophilic fluorination, resulting in the formation of the desired product.

Another method involves the use of a Grignard reagent. In this approach, 5-fluoro-2,3-dihydro-1H-indene-1-one is first synthesized by reacting 2,3-dihydro-1H-indene-1-one with a fluorinating agent. The resulting 5-fluoro-2,3-dihydro-1H-indene-1-one is then treated with a thiolating agent such as thiourea to introduce the thiol group, yielding this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The choice of reagents and reaction conditions is carefully controlled to ensure the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,3-dihydro-1H-indene-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.

    Reduction: The compound can be reduced to remove the fluorine atom, resulting in the formation of 2,3-dihydro-1H-indene-1-thiol.

    Substitution: The fluorine atom can be substituted with other functional groups such as chlorine or bromine using appropriate halogenating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are employed.

Major Products Formed

    Oxidation: Disulfide derivatives or sulfonic acid derivatives.

    Reduction: 2,3-Dihydro-1H-indene-1-thiol.

    Substitution: Halogen-substituted indene derivatives.

Scientific Research Applications

5-Fluoro-2,3-dihydro-1H-indene-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The presence of the thiol group is particularly relevant for interactions with biological molecules.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets. Research is ongoing to determine its efficacy and safety in medical applications.

    Industry: Utilized in the development of new materials and chemical processes. Its unique chemical properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Fluoro-2,3-dihydro-1H-indene-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The fluorine atom can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2,3-dihydro-1H-indene-1-one: Similar structure but lacks the thiol group. Used in similar synthetic applications.

    2,3-Dihydro-1H-indene-1-thiol: Lacks the fluorine atom. Exhibits different chemical reactivity and biological activity.

    5-Fluoroindene: Lacks the thiol group and the saturated cyclopentene ring. Used in different synthetic and research applications.

Uniqueness

5-Fluoro-2,3-dihydro-1H-indene-1-thiol is unique due to the presence of both the fluorine atom and the thiol group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications. The compound’s ability to undergo a variety of chemical reactions and its potential biological activity further distinguish it from similar compounds.

Properties

Molecular Formula

C9H9FS

Molecular Weight

168.23 g/mol

IUPAC Name

5-fluoro-2,3-dihydro-1H-indene-1-thiol

InChI

InChI=1S/C9H9FS/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2

InChI Key

FKORQOFRSWZLBX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1S)C=CC(=C2)F

Origin of Product

United States

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